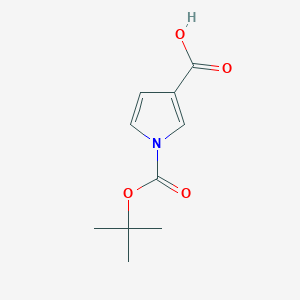

1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid is a compound widely used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes. The tert-butoxycarbonyl (Boc) group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .

Méthodes De Préparation

The synthesis of 1-(tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid typically involves the reaction of pyrrole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Oxidation and Reduction: While less common, the pyrrole ring can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include TFA, HCl, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Boc-pyrrole-3-carboxylic acid serves as a versatile building block in the synthesis of biologically active compounds. It has been utilized in:

- Antibacterial Agents : Research has shown that derivatives of pyrrole exhibit significant activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets due to their presence on the WHO priority list for antibiotic-resistant pathogens .

- Antiviral Compounds : Studies indicate that pyrrole scaffolds can effectively inhibit the hepatitis B virus (HBV) by interacting with the HBV core protein, showcasing their potential in antiviral drug development .

DNA Recognition

Boc-pyrrole-3-carboxylic acid is integral in the development of pyrrole-imidazole polyamides, which are designed to recognize specific DNA sequences. These compounds have applications in:

- Gene Regulation : They can be engineered to bind to DNA at subnanomolar concentrations, allowing for targeted gene regulation and potential therapeutic interventions against genetic disorders .

Material Science

The compound also finds applications in material science, particularly in the synthesis of polymers that exhibit unique electronic properties. Its incorporation into polymer matrices can enhance conductivity and stability.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of Boc-pyrrole derivatives against several Gram-negative bacteria. The results indicated that compounds derived from Boc-pyrrole exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against A. baumannii, demonstrating strong antibacterial properties .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Boc-Pyrrole Derivative A | 0.5 | A. baumannii |

| Boc-Pyrrole Derivative B | 8 | Pseudomonas aeruginosa |

Case Study 2: Antiviral Activity against HBV

In silico modeling studies have shown that Boc-pyrrole derivatives interact with specific residues in the HBV core protein, leading to effective inhibition of viral replication. The binding affinity was quantified using molecular docking simulations, revealing promising therapeutic potential .

| Interaction Type | Binding Energy (kcal/mol) | Target Protein |

|---|---|---|

| Hydrogen Bond | -7.8 | HBV Core Protein |

| Hydrophobic Interaction | -6.5 | HBV Core Protein |

Mécanisme D'action

The mechanism by which 1-(tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid exerts its effects primarily involves the protection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and formation of a tert-butyl cation, which is then eliminated .

Comparaison Avec Des Composés Similaires

Similar compounds to 1-(tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid include other Boc-protected amino acids and derivatives, such as:

- N-Boc-glycine

- N-Boc-alanine

- N-Boc-phenylalanine

These compounds share the common feature of having a Boc group protecting the amine functionality. this compound is unique due to its pyrrole ring, which imparts different chemical properties and reactivity compared to aliphatic or aromatic Boc-protected amino acids .

Activité Biologique

1-(Tert-butoxycarbonyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid functional group. The presence of these functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes involved in cell wall synthesis.

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(Boc)-pyrrole | S. aureus | 32 µg/mL |

| 1-(Boc)-pyrrole | E. coli | 64 µg/mL |

Antiviral Activity

In antiviral studies, this compound has shown promise against several viral pathogens. For instance, it has been tested against enteroviruses and demonstrated inhibitory effects on viral replication.

A notable study evaluated the compound's efficacy in a cytopathic effect (CPE) assay using HeLa cells infected with Coxsackievirus B3 (CV-B3). The results indicated that the compound significantly reduced viral titers, suggesting potential as a therapeutic agent against enteroviral infections.

| Virus | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| CV-B3 | 0.08 | >30 | >375 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their function. Additionally, the Boc group may enhance lipophilicity, improving membrane permeability and bioavailability.

Case Studies

Case Study 1: Antiviral Activity Against Enteroviruses

In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized various pyrrole derivatives and tested their antiviral activity against enteroviruses. The study highlighted that modifications on the pyrrole ring significantly influenced antiviral potency. Compound 1 exhibited an EC50 value of 0.08 µM against CV-B3, showcasing its potential for further development as an antiviral agent .

Case Study 2: Anticancer Effects in Breast Cancer Cells

Another study published in Cancer Letters investigated the effects of this compound on MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2. This suggests its potential as a lead compound for developing new anticancer therapies .

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFCYMTXUSPOOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.